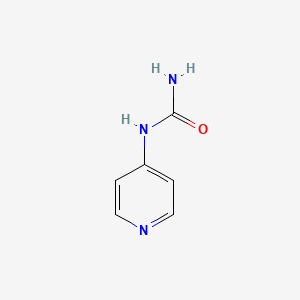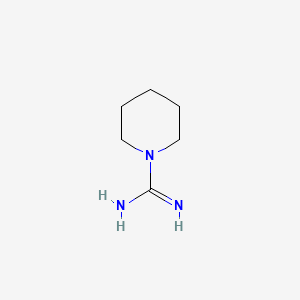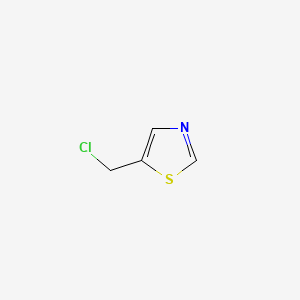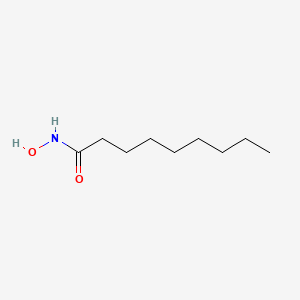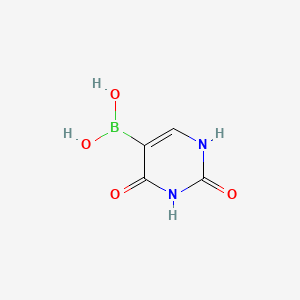
Uracil-5-boronic acid
Übersicht
Beschreibung
Uracil-5-boronic acid is a boron analogue of the nucleobase uracil, where a boron atom is substituted at the 5-position of the uracil molecule. This modification is part of broader research into the synthesis of modified versions of nucleic acids, which is crucial for understanding DNA and RNA stability, recognition, and replication at the atomic level .
Synthesis Analysis
The synthesis of boron analogues of uracil, such as 4-hydroxyborauracil and 4-hydroxy-3-methylborauracil, has been achieved. These compounds represent the first boron analogues of uracil. The synthesis involves condensation reactions of boranes with biurets, leading to the formation of several 1,3,5-triaza-2-boracyclohexa-4,6-diones, which are isoelectronic analogs of substituted uracil .
Molecular Structure Analysis
Density functional theory (DFT) calculations have been used to study the structural, tautomeric, and base-pairing ability of boron-substituted uracil analogues. The canonical 'keto' form is found to be the most stable tautomeric form of these boronated analogues in the gas phase. The study also includes an analysis of hyperconjugation stabilization factors that affect the stability of generated radicals and anions in these molecules .
Chemical Reactions Analysis
The boron analogues of uracil exhibit unique reactivity patterns. For instance, the boron compounds interact with alcohols and amines to form sp3-hybridized, B,B-bis-methoxyborauracils and pyridine-/n-butylamine-borauracils ate-complexes in solution. These interactions were monitored using NMR, highlighting the dynamic behavior of these boron-containing compounds in the presence of different chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of uracil-5-boronic acid and its analogues have been explored through various experimental techniques. The boron substitutions significantly influence the electronic properties of the uracil nucleobase, as evidenced by bond dissociation energy and electronic properties studies. The effects of these modifications on acid-base properties have also been considered, providing insight into the potential applications of these compounds in nucleic acid chemistry .
Furthermore, uracil has been used as a nucleating agent for bacterial poly[(3-hydroxybutyrate)-co-(3-hydroxyhexanoate)] copolymers, demonstrating its versatility beyond its role as a nucleobase. The study compared the effects of uracil with other nucleating agents and found that uracil exhibits comparable or even superior nucleation efficiency, affecting the crystallization kinetics, melting behavior, and spherulite morphology of the polymers .
Wissenschaftliche Forschungsanwendungen
Application 1: Probing Interactions between Boronic Acids and Cis-Diol-Containing Biomolecules
- Summary of Application : Uracil-5-boronic acid is used to probe the interactions between boronic acids and cis-diol-containing biomolecules . This is important in understanding the behavior of these biomolecules.
Application 2: Active Pharmaceutical Intermediate
- Summary of Application : Uracil-5-boronic acid is used as an active pharmaceutical intermediate . This means it is used in the synthesis of pharmaceutical drugs.
- Results or Outcomes : The outcomes of using Uracil-5-boronic acid as a pharmaceutical intermediate would depend on the specific drugs being synthesized. Unfortunately, the source does not provide specific examples or results .
Application 3: Inhibitor of Enzymes and Receptors
- Summary of Application : Uracil-5-boronic acid can be used as an inhibitor of enzymes and receptors . This can be useful in studying the function of these enzymes and receptors, or in developing drugs that target them.
- Methods of Application : The specific methods of application would depend on the particular enzyme or receptor being studied. Unfortunately, the source does not provide detailed experimental procedures or technical parameters .
- Results or Outcomes : The outcomes would depend on the specific study or drug development project. The source does not provide specific examples or results .
Application 4: Substrate for Enzymatic Reactions
- Summary of Application : Uracil-5-boronic acid can be used as a substrate for enzymatic reactions . This can be useful in studying enzyme kinetics or mechanisms.
- Methods of Application : The specific methods of application would depend on the particular enzymatic reaction being studied. Unfortunately, the source does not provide detailed experimental procedures or technical parameters .
- Results or Outcomes : The outcomes would depend on the specific study. The source does not provide specific examples or results .
Application 5: Building Block for the Synthesis of Innovative Compounds
- Summary of Application : Uracil-5-boronic acid can be used as a fundamental building block for the synthesis of innovative compounds . This can be useful in the development of new materials or drugs.
- Methods of Application : The specific methods of application would depend on the particular compound being synthesized. Unfortunately, the source does not provide detailed experimental procedures or technical parameters .
- Results or Outcomes : The outcomes would depend on the specific synthesis project. The source does not provide specific examples or results .
Application 6: Sensing Applications
- Summary of Application : Boronic acids, including Uracil-5-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . These can be homogeneous assays or heterogeneous detection .
- Methods of Application : The specific methods of application would depend on the particular sensing system being developed. Unfortunately, the source does not provide detailed experimental procedures or technical parameters .
- Results or Outcomes : The outcomes would depend on the specific sensing application. The source does not provide specific examples or results .
Application 7: Interference in Signalling Pathways
- Summary of Application : Boronic acids, including Uracil-5-boronic acid, can be used as biochemical tools for various purposes, including the interference in signalling pathways .
- Methods of Application : The specific methods of application would depend on the particular signalling pathway being studied. Unfortunately, the source does not provide detailed experimental procedures or technical parameters .
- Results or Outcomes : The outcomes would depend on the specific study. The source does not provide specific examples or results .
Application 8: Cell Delivery Systems
- Summary of Application : Boronic acids, including Uracil-5-boronic acid, can be used in cell delivery systems . This can be useful in the development of new therapeutic strategies.
- Methods of Application : The specific methods of application would depend on the particular cell delivery system being developed. Unfortunately, the source does not provide detailed experimental procedures or technical parameters .
- Results or Outcomes : The outcomes would depend on the specific cell delivery system. The source does not provide specific examples or results .
Safety And Hazards
Uracil-5-boronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store away from oxidizing agents .
Eigenschaften
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJOCQTIVCDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)NC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292443 | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-5-boronic acid | |
CAS RN |
70523-22-7 | |
| Record name | 70523-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70523-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



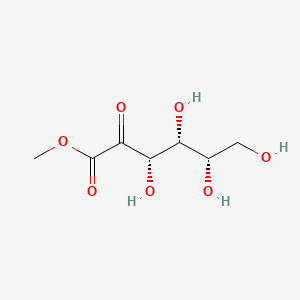
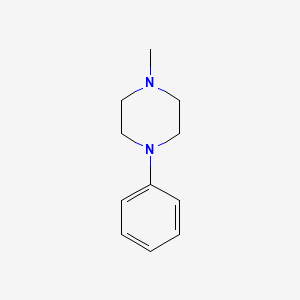

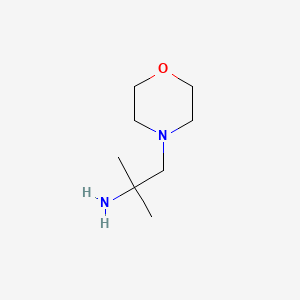
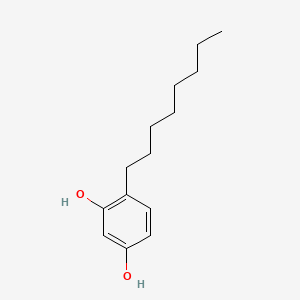
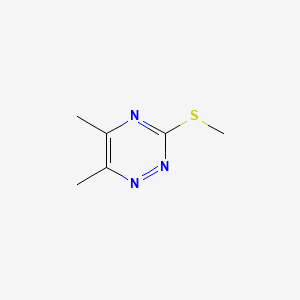
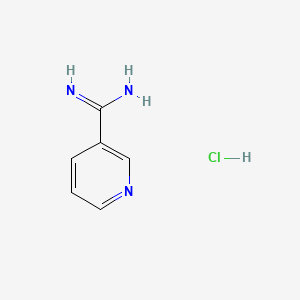
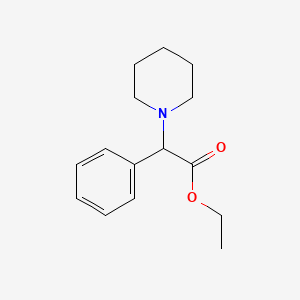
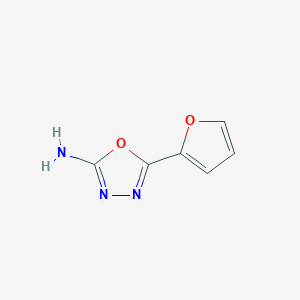
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)
